molecular formula C9H8IN3 B13662057 7-Iodo-2-methylquinazolin-4-amine

7-Iodo-2-methylquinazolin-4-amine

Cat. No.: B13662057
M. Wt: 285.08 g/mol
InChI Key: SDMDNLNNFMDNBN-UHFFFAOYSA-N
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Description

7-Iodo-2-methylquinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methylquinazolin-4-amine typically involves the iodination of 2-methylquinazolin-4-amine. One common method is the electrophilic substitution reaction where iodine is introduced to the quinazoline ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and controlled reaction conditions helps in optimizing the production process and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Iodo-2-methylquinazolin-4-amine involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert its anticancer effects.

Comparison with Similar Compounds

    2-Methylquinazolin-4-amine: Lacks the iodine atom at the 7th position.

    7-Chloro-2-methylquinazolin-4-amine: Contains a chlorine atom instead of iodine.

    7-Bromo-2-methylquinazolin-4-amine: Contains a bromine atom instead of iodine.

Uniqueness: The presence of the iodine atom at the 7th position in 7-Iodo-2-methylquinazolin-4-amine enhances its lipophilicity and may improve its ability to penetrate cell membranes. This can result in higher biological activity compared to its chloro and bromo analogs. Additionally, the iodine atom can participate in unique interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

7-iodo-2-methylquinazolin-4-amine

InChI

InChI=1S/C9H8IN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

SDMDNLNNFMDNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)I)C(=N1)N

Origin of Product

United States

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